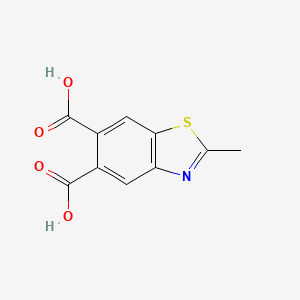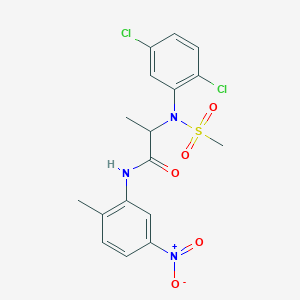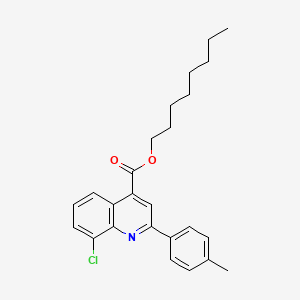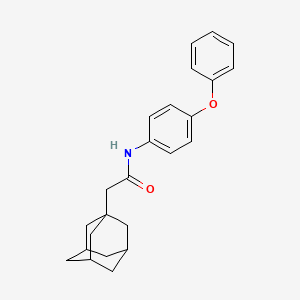![molecular formula C21H22FNO4 B12477340 2-(4-Fluorophenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate](/img/structure/B12477340.png)
2-(4-Fluorophenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-FLUOROPHENYL)-2-OXOETHYL 4-[(2,5-DIMETHYLPHENYL)CARBAMOYL]BUTANOATE is a complex organic compound that features both fluorinated aromatic rings and carbamoyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-2-OXOETHYL 4-[(2,5-DIMETHYLPHENYL)CARBAMOYL]BUTANOATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Fluorophenyl Ketone: The initial step involves the preparation of 2-(4-fluorophenyl)-2-oxoethyl ketone through Friedel-Crafts acylation of fluorobenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Carbamoylation: The next step involves the reaction of the fluorophenyl ketone with 2,5-dimethylphenyl isocyanate to form the carbamoyl intermediate.
Butanoate Formation: Finally, the carbamoyl intermediate is reacted with butanoic anhydride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENYL)-2-OXOETHYL 4-[(2,5-DIMETHYLPHENYL)CARBAMOYL]BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone and carbamoyl groups to alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-FLUOROPHENYL)-2-OXOETHYL 4-[(2,5-DIMETHYLPHENYL)CARBAMOYL]BUTANOATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-(4-FLUOROPHENYL)-2-OXOETHYL 4-[(2,5-DIMETHYLPHENYL)CARBAMOYL]BUTANOATE exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorinated aromatic rings and carbamoyl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Another fluorinated aromatic compound with similar structural features.
2,4-Dichloro-5-fluoroacetophenone: Shares the fluorinated aromatic ring but differs in other substituents.
Uniqueness
2-(4-FLUOROPHENYL)-2-OXOETHYL 4-[(2,5-DIMETHYLPHENYL)CARBAMOYL]BUTANOATE is unique due to the combination of fluorinated aromatic rings and carbamoyl functionalities, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C21H22FNO4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 5-(2,5-dimethylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C21H22FNO4/c1-14-6-7-15(2)18(12-14)23-20(25)4-3-5-21(26)27-13-19(24)16-8-10-17(22)11-9-16/h6-12H,3-5,13H2,1-2H3,(H,23,25) |
InChI Key |
OYBCWRUHPRTEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B12477270.png)
![Methyl 3-{1H-pyrrolo[2,3-B]pyridin-5-YL}prop-2-enoate](/img/structure/B12477281.png)

![2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-methyl-1H-imidazole](/img/structure/B12477296.png)
![9-(3-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B12477304.png)
![5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12477309.png)


![3,3'-[(4-hydroxy-3,5-dimethoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B12477329.png)
![N-[(5-chlorothiophen-2-yl)methylideneamino]-3-hydroxy-4-iodobenzamide](/img/structure/B12477337.png)
![N,N-dimethyl-N'-{(E)-[3-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine](/img/structure/B12477342.png)

![2-[(4-Aminophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12477353.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12477360.png)
